molecular formula C8H5F B014334 1-Ethynyl-4-fluorobenzene CAS No. 766-98-3

1-Ethynyl-4-fluorobenzene

Cat. No. B014334
CAS RN: 766-98-3
M. Wt: 120.12 g/mol
InChI Key: QXSWHQGIEKUBAS-UHFFFAOYSA-N
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Patent
US06303733B1

Procedure details

In a 1 Liter, round-bottom, three neck flask, a solution of 50 mL (0.51 Mol) ethynyltrimethylsilane, 1.5 g of palladium[II]acetate, 2.0 g of copper[I] iodide, 3.0 g of triphenylphosphine and 58 mL (0.52 Mol) of 4-bromofluorobenzene in 500 mL of de-aerated triethylamine were heated to 80° C. with stirring under an argon blanket for 2 hr. A white precipitate started to form after approximately 30 min. The reaction mixture was then cooled to 50° C. and stirred for an additional 2 h and then allowed to cool to room temperature with stirring overnight. The orange reaction mixture was filtered and a white precipitate of triethylamine hydrobromide was removed. The filtrate was concentrated by removal of the solvent. The residue was dissolved in 200 mL of dichloromethane and the resulting solution washed with water (3×150 mL), 5% HCl (3×150 mL), saturated sodium bicarbonate solution (3×150 mL), brine and then dried over sodium sulfate. After removal of the solvent, a clear oil was obtained 42.3 g (93%). The clear oil was further purified by dissolving the oil in 200 mL of methanol, to which 2 g of potassium carbonate was added with stirring. The stirring was continued overnight at ambient temperature. Upon distillation, 22.8 g, (0.19 Mol, 82%) of 1-ethynyl-4-fluorobenzene was obtained as a clear colorless liquid.
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
palladium[II]acetate
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
copper[I] iodide
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([Si](C)(C)C)#[CH:2].Br[C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=1>C(N(CC)CC)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:1]([C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=1)#[CH:2]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C(#C)[Si](C)(C)C
Name
palladium[II]acetate
Quantity
1.5 g
Type
reactant
Smiles
Name
copper[I] iodide
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
58 mL
Type
reactant
Smiles
BrC1=CC=C(C=C1)F
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
3 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring under an argon blanket for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form after approximately 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for an additional 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
with stirring overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The orange reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
a white precipitate of triethylamine hydrobromide was removed
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by removal of the solvent
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 200 mL of dichloromethane
WASH
Type
WASH
Details
the resulting solution washed with water (3×150 mL), 5% HCl (3×150 mL), saturated sodium bicarbonate solution (3×150 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
a clear oil was obtained 42.3 g (93%)
CUSTOM
Type
CUSTOM
Details
The clear oil was further purified
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving the oil in 200 mL of methanol
ADDITION
Type
ADDITION
Details
to which 2 g of potassium carbonate was added
STIRRING
Type
STIRRING
Details
with stirring
WAIT
Type
WAIT
Details
The stirring was continued overnight at ambient temperature
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
Upon distillation, 22.8 g

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#C)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.19 mol
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 37.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.